

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of the bombesin receptor antagonist, **(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)**. This synthetic peptide is a valuable tool in cancer research and drug development, primarily for its ability to specifically block the signaling of the Gastrin-Releasing Peptide Receptor (GRPR), which is overexpressed in various malignancies.

Peptide Structure and Properties

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a truncated and modified analog of the naturally occurring amphibian peptide, bombesin. The parent bombesin sequence (6-14) is Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂. The modifications in this antagonist are designed to increase receptor affinity and improve stability compared to native peptides.

The specific modifications are:

• D-Phe⁶: The native Glycine at position 6 is replaced with a D-Phenylalanine. The incorporation of a D-amino acid at this position enhances resistance to enzymatic degradation and contributes to its antagonist properties.



- des-Met¹⁴: The C-terminal Methionine at position 14 is deleted. Methionine is susceptible to oxidation, and its removal improves the chemical stability of the peptide.
- Leu-NHEt¹³: The new C-terminal residue, Leucine at position 13, is modified from a standard carboxyl group to an N-ethylamide. This C-terminal amidation is crucial for receptor binding and antagonist activity.

The resulting amino acid sequence is: (D-Phe)-Gln-Trp-Ala-Val-Gly-His-Leu-NHEt.

Synthesis

The synthesis of **(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)** is achieved through standard solid-phase peptide synthesis (SPPS), typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a generalized manual SPPS procedure for synthesizing the peptide.

- Resin Preparation:
 - Start with a Rink Amide MBHA resin, which will yield a C-terminal amide upon cleavage.
 - Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
- Fmoc Deprotection:
 - Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
 - Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF again (3 times) to remove residual piperidine.
- Amino Acid Coupling:



- Couple the C-terminal amino acid, Fmoc-Leu-OH, to the deprotected resin. Pre-activate
 the amino acid (4 equivalents) with a coupling agent like HBTU (O-(Benzotriazol-1-yl)N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equivalents) and an additive like
 HOBt (Hydroxybenzotriazole) (4 equivalents) in the presence of a base such as N,Ndiisopropylethylamine (DIPEA) (8 equivalents) in DMF.
- Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
- Monitor the coupling reaction for completion using a qualitative ninhydrin test. If the test is positive (indicating free amines), repeat the coupling step.
- Wash the resin as described in step 2.

Chain Elongation:

- Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the sequence: His(Trt), Gly, Val, Ala, Trp(Boc), Gln(Trt), and D-Phe. Side-chain protecting groups (Trt for His and Gln, Boc for Trp) are used to prevent unwanted side reactions.
- C-terminal N-ethylamide Formation & Cleavage:
 - After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is cleaved from the resin.
 - Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v).
 - To achieve the specific N-ethylamide C-terminus, the cleavage can be performed in the
 presence of ethylamine. Alternatively, the protected peptide can be cleaved from a hyperacid-labile resin (like 2-chlorotrityl chloride resin) and the C-terminal carboxyl group can be
 coupled with ethylamine in the solution phase before final deprotection.
 - Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.



- Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
- Purification and Characterization:
 - Dissolve the crude peptide in a water/acetonitrile mixture.
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
 - Confirm the identity and purity of the final product by electrospray ionization mass spectrometry (ESI-MS) and analytical HPLC. The final product should be obtained as a white lyophilized powder.[1]

Quantitative Data

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is primarily used as a potent and specific antagonist for the GRPR. Its biological activity is typically characterized by its ability to inhibit the binding of GRPR agonists and block downstream signaling.

Table 1: Receptor Binding Affinity of a Derivative

This table shows the binding affinity for Demobesin 1, a radiopharmaceutical where a chelator is attached to the N-terminus of **(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)**. The high affinity of the conjugate reflects the potent binding of the core peptide.

Compound	Cell Line	Radioligand	IC50 (nM)
Demobesin 1	PC-3 (human prostate)	[¹²⁵ I-Tyr ⁴]BN	0.7 ± 0.08

Data from competitive binding assays using PC-3 cell membrane preparations.[2]



Table 2: In Vitro Antagonist Activity (Calcium Efflux Assay)

As an antagonist, the peptide does not induce downstream signaling like calcium mobilization. This is demonstrated by its inability to increase intracellular calcium, in contrast to agonists.

Compound (50 nM)	Cell Line	Agonist Control	Antagonist Effect (Relative Fluorescence Units)
(D-Phe6,Leu- NHEt13,des-Met14)- Bombesin (6-14)	PC-3	Bombesin	38.2 ± 7.20
Ga-LW01158 (Test Antagonist)	PC-3	Bombesin	12.6 ± 2.22
Bombesin (Agonist Control)	PC-3	-	499 ± 73.4
Buffer (Blank Control)	PC-3	-	7.37 ± 2.23

This data shows that, like other antagonists, the peptide induces a negligible calcium response compared to the potent agonist Bombesin.[3]

Table 3: In Vivo Receptor Blocking Efficacy

The peptide is frequently used in preclinical imaging and biodistribution studies as a blocking agent to confirm the receptor specificity of a radiolabeled bombesin analog.

Radiotracer	Tumor Model	Blocking Agent Dose	% Reduction in Tumor Uptake (1h p.i.)
[⁶⁸ Ga]Ga-ProBOMB1	PC-3 Xenograft	100 μg	62%
[¹⁷⁷ Lu]Lu-LW02060	PC-3 Xenograft	100 μg	66%

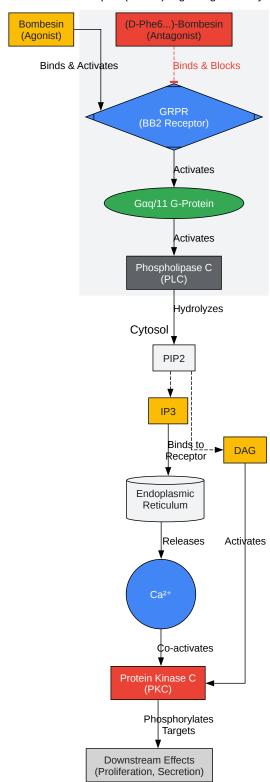


p.i. = post-injection. The significant reduction in tumor uptake of the radiotracers in the presence of the antagonist confirms its effective in vivo competition for GRPR binding sites.[4][5]

Visualizations Bombesin Receptor Signaling Pathway

The Gastrin-Releasing Peptide Receptor (GRPR or BB2) is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway upon agonist binding. This leads to the activation of Phospholipase C (PLC), which initiates a cascade resulting in calcium mobilization and protein kinase C activation. As an antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) competitively binds to the receptor and prevents this cascade from occurring.





Bombesin Receptor (GRPR) Signaling Pathway

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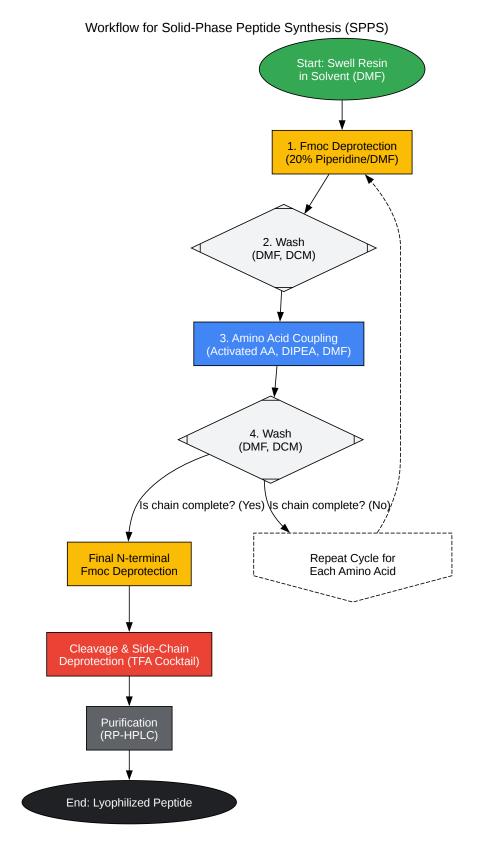
Caption: Agonist vs. Antagonist action on the GRPR signaling cascade.



Experimental Workflow: Solid-Phase Peptide Synthesis

The diagram below illustrates the cyclical and sequential process of solid-phase peptide synthesis (SPPS) used to construct the peptide chain on an insoluble resin support.





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Caption: The cyclical process of peptide chain elongation in SPPS.



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- To cite this document: BenchChem. [(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b055873#d-phe6-leu-nhet13-des-met14-bombesin-6-14-structure-and-synthesis]

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